Dibenzothiophene sulfone
Overview
Description
Dibenzothiophene sulfone is an organosulfur compound with the molecular formula C₁₂H₈O₂S. It is derived from dibenzothiophene, a compound consisting of two benzene rings fused to a central thiophene ring. This compound is known for its role in the desulfurization of fossil fuels, which is crucial for reducing sulfur emissions and environmental pollution .
Mechanism of Action
Target of Action
Dibenzothiophene sulfone (DBT sulfone) primarily targets the enzyme DBT sulfone monooxygenase BdsA . This enzyme is a key component in the “4S” desulfurization pathway . The enzyme catalyzes the oxidation of DBT sulfone to 2’-hydroxybiphenyl 2-sulfonic acid (HBPSi) .
Mode of Action
DBT sulfone interacts with its target, the enzyme BdsA, through a process of molecular docking . Seven residues (Phe12, His20, Phe56, Phe246, Val248, His316, and Val372) are involved in the binding of DBT sulfone . The right position and orientation of FMN and DBT sulfone, as well as the involvement of Ser139 as a nucleophile, are crucial for catalysis .
Biochemical Pathways
The interaction of DBT sulfone with BdsA is part of the “4S” desulfurization pathway . This pathway is central to the removal of organic sulfur from fossil fuels . The DBT sulfone monooxygenase BdsA catalyzes the oxidation of DBT sulfone to HBPSi .
Result of Action
The action of DBT sulfone results in the oxidation of DBT sulfone to HBPSi . This is a crucial step in the “4S” desulfurization pathway, which is essential for the removal of organic sulfur from fossil fuels .
Action Environment
The action of DBT sulfone can be influenced by various environmental factors. For example, the nature of the catalyst, acid, and oxidant, as well as the time and temperature of oxidation, can affect the conversion level of dibenzothiophene . Furthermore, the nature of the extractant can impact the level of sulfone extraction from the reaction mixture and the viability of anaerobic sludge cells that can be used for the subsequent bioconversion of sulfones into hydrogen sulfide .
Biochemical Analysis
Biochemical Properties
Dibenzothiophene sulfone plays a crucial role in biochemical reactions, particularly in the desulfurization pathway. It interacts with various enzymes, such as this compound monooxygenase (BdsA), which catalyzes the oxidation of this compound to 2′-hydroxybiphenyl 2-sulfonic acid . This interaction involves the binding of this compound to the active site of BdsA, facilitated by residues such as Phe12, His20, and Ser139 . The correct positioning and orientation of flavin mononucleotide (FMN) and this compound are essential for the catalytic activity of BdsA .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. For instance, the presence of this compound can induce the expression of genes involved in the desulfurization pathway, leading to increased production of enzymes like BdsA . Additionally, this compound can impact cellular metabolism by serving as a substrate for desulfurization reactions, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme activation. This compound binds to the active site of BdsA, where it undergoes oxidation to form 2′-hydroxybiphenyl 2-sulfonic acid . This reaction is facilitated by the nucleophilic attack of Ser139 on the sulfur atom of this compound, leading to the cleavage of the sulfur-carbon bond . The interaction with FMN is also critical for the catalytic activity of BdsA, as it serves as a cofactor in the oxidation reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, leading to changes in its effects on cellular function . Long-term exposure to this compound can result in the accumulation of its metabolites, which may have different biochemical properties and effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as enzyme inhibition and cellular damage . Threshold effects have been observed, where a certain concentration of this compound is required to induce the expression of desulfurization enzymes . Toxic effects at high doses may include oxidative stress and disruption of cellular homeostasis .
Metabolic Pathways
This compound is involved in metabolic pathways related to sulfur metabolism. It interacts with enzymes such as BdsA, which catalyzes its oxidation to 2′-hydroxybiphenyl 2-sulfonic acid . This reaction is part of the desulfurization pathway, which ultimately leads to the removal of sulfur from organic compounds . The presence of this compound can affect metabolic flux by altering the levels of metabolites involved in sulfur metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function . For example, its accumulation in the cytoplasm may enhance its availability for desulfurization reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with enzymes and other biomolecules, thereby influencing its biochemical properties and effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzothiophene sulfone can be synthesized through the oxidation of dibenzothiophene. One common method involves the use of peroxides, such as hydrogen peroxide, which oxidizes dibenzothiophene to its sulfone form . The reaction typically requires a catalyst, such as a transition metal salt, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced through oxidative desulfurization processes. These processes involve the use of oxidizing agents and catalysts to convert sulfur-containing compounds in fossil fuels into sulfones, which can then be removed. The use of hydrogen peroxide as an oxidant and molybdenum or tungsten-based catalysts is common in these industrial processes .
Types of Reactions:
Oxidation: Dibenzothiophene undergoes oxidation to form this compound.
Reduction: this compound can be reduced back to dibenzothiophene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: this compound.
Reduction: Dibenzothiophene.
Substitution: Various substituted dibenzothiophene sulfones depending on the electrophile used.
Scientific Research Applications
Dibenzothiophene sulfone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dibenzothiophene: The parent compound from which dibenzothiophene sulfone is derived.
Benzothiophene sulfone: A similar compound with one benzene ring fused to a thiophene ring.
Thiophene sulfone: A simpler analog with a single thiophene ring.
Uniqueness: this compound is unique due to its structure, which includes two benzene rings fused to a thiophene ring. This structure makes it a valuable model compound for studying desulfurization processes. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, further enhances its utility in research and industrial applications .
Properties
IUPAC Name |
dibenzothiophene 5,5-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2S/c13-15(14)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJFYINYNJYDTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3S2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074424 | |
Record name | Dibenzothiophene 5,5-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016-05-3 | |
Record name | Dibenzothiophene sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzothiophene-5,5-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzothiophene sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzothiophene 5,5-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzothiophene 5,5-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBENZOTHIOPHENE 5,5-DIOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D7K6K33UY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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